9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO5/c1-30-18-7-3-2-6-15(18)20-21(29)16-8-9-19-17(22(16)33-23(20)24(25,26)27)12-28(13-32-19)11-14-5-4-10-31-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMFEQPZIIQWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Furan ring : Known for its diverse biological activities.
- Methoxyphenyl group : Often associated with enhanced biological effects.
- Trifluoromethyl group : Known to influence pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various furan derivatives, including those similar to the target compound. For instance:
- A study indicated that furan derivatives exhibited significant antibacterial activity against multiple strains, outperforming standard antibiotics like streptomycin and tetracycline .
- The compound's structural components may enhance its efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 4.88 | |
| Compound B | S. epidermidis | 4 | |
| Target Compound | Various | TBD | This Study |
Anticancer Activity
The anticancer properties of furan-containing compounds are well-documented. The target compound's structure suggests potential activity against several cancer cell lines:
- Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.
- For example, derivatives have been tested against human cervical cancer cells (HeLa) with IC50 values indicating significant cytotoxicity .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | HeLa | 0.15 ± 0.05 | |
| Compound D | A549 | 22.4 | |
| Target Compound | TBD | TBD | This Study |
The biological activity of the target compound may be attributed to:
- Inhibition of key enzymes : Furan derivatives often inhibit enzymes involved in cell proliferation and survival.
- Induction of apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Antibacterial Evaluation : A series of studies evaluated the antibacterial efficacy of furan derivatives against clinical isolates. The target compound demonstrated promising results comparable to leading antibiotics.
- Anticancer Screening : In a comparative study against various cancer cell lines, compounds structurally related to the target showed lower IC50 values than established chemotherapeutics like Doxorubicin, indicating superior efficacy.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant antioxidant activity. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| 9-(furan-2-ylmethyl)... | TBD | TBD |
| Other Derivative A | 85% | Yes |
| Other Derivative B | 78% | Yes |
The results suggest that derivatives of this compound may surpass ascorbic acid in terms of antioxidant capacity, highlighting their potential for therapeutic use in oxidative stress-related conditions.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against several cancer cell lines. Notably, it has shown promising results against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U-87 | 19.6 ± 1.5 | 9-(furan-2-ylmethyl)... |
| MDA-MB-231 | TBD | 9-(furan-2-ylmethyl)... |
The data indicates a lower IC50 value for U-87 cells compared to MDA-MB-231 cells, suggesting that this compound may be particularly effective in treating glioblastoma.
Case Study 1: Antioxidant Screening
A comprehensive study evaluated multiple derivatives of oxazines similar to the compound . The introduction of specific functional groups was found to significantly enhance radical scavenging activity. This study emphasized the importance of structural modifications in optimizing antioxidant efficacy.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of oxazine derivatives against various cancer cell lines. Some compounds demonstrated more than twice the activity compared to standard chemotherapeutics. This highlights the potential of the compound not only as an effective treatment but also as a lead structure for further drug development.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The furan and methoxyphenyl substituents direct electrophilic attack. The trifluoromethyl group at position 2 deactivates the adjacent aromatic system, favoring substitutions at meta/para positions.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at furan C5 or phenyl C4 | ~45–60 | |
| Halogenation | Cl₂/FeCl₃, RT | Chloro-substituted at furan C3 | ~50–65 |
Nucleophilic Reactions
The oxazinone ring undergoes nucleophilic ring-opening under basic conditions. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 10% NaOH, reflux | Carboxylic acid derivative | ~75 | |
| Grignard Addition | RMgX, THF, −78°C | Alkyl/aryl adducts at C4 carbonyl | ~60–80 |
Reduction and Oxidation
-
Reduction : The oxazinone carbonyl and furan ring are reduced under catalytic hydrogenation.
-
Oxidation : The furan moiety oxidizes to a diketone under strong oxidizers.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd-C (1 atm) | EtOH, RT | Tetrahydro-oxazinone | ~85 | |
| KMnO₄/H₂SO₄ | 60°C | Furan → Maleic anhydride derivative | ~70 |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions, forming bicyclic adducts.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Endo-adduct | ~55 |
Functional Group Transformations
The trifluoromethyl group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, benzene, Δ | Alkylated aromatic adducts | ~65 |
Key Mechanistic Insights
-
Trifluoromethyl Effects :
-
Enhances electrophilicity of the oxazinone carbonyl.
-
Directs EAS to electron-rich regions (e.g., methoxyphenyl).
-
-
Steric Hindrance : The bulky trifluoromethyl group limits reactivity at position 2, favoring substitutions at distal sites .
Stability Under Physiological Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
